molecular formula C26H28O3 B11580651 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B11580651
M. Wt: 388.5 g/mol
InChI Key: ZLQQYXZGBYLQNO-XDJHFCHBSA-N
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Description

The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one is a complex organic molecule that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen-4-one moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one: can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential functional differences of This compound .

Properties

Molecular Formula

C26H28O3

Molecular Weight

388.5 g/mol

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-methyl-3-phenylchromen-4-one

InChI

InChI=1S/C26H28O3/c1-18(2)9-8-10-19(3)15-16-28-22-13-14-23-24(17-22)29-20(4)25(26(23)27)21-11-6-5-7-12-21/h5-7,9,11-15,17H,8,10,16H2,1-4H3/b19-15+

InChI Key

ZLQQYXZGBYLQNO-XDJHFCHBSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC/C=C(\C)/CCC=C(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)CCC=C(C)C)C3=CC=CC=C3

Origin of Product

United States

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